molecular formula C10H14ClNO2 B6256881 2-[3-(2-aminoethyl)phenyl]acetic acid hydrochloride CAS No. 1822920-20-6

2-[3-(2-aminoethyl)phenyl]acetic acid hydrochloride

Cat. No.: B6256881
CAS No.: 1822920-20-6
M. Wt: 215.67 g/mol
InChI Key: ZWXFOHWYCQVCOD-UHFFFAOYSA-N
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Description

2-[3-(2-Aminoethyl)phenyl]acetic acid hydrochloride is a phenylacetic acid derivative featuring a 2-aminoethyl substituent on the phenyl ring and a hydrochloride salt. Such compounds are often explored for their bioactivity, particularly in targeting amine receptors or enzymes due to the aminoethyl moiety .

Properties

CAS No.

1822920-20-6

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

2-[3-(2-aminoethyl)phenyl]acetic acid;hydrochloride

InChI

InChI=1S/C10H13NO2.ClH/c11-5-4-8-2-1-3-9(6-8)7-10(12)13;/h1-3,6H,4-5,7,11H2,(H,12,13);1H

InChI Key

ZWXFOHWYCQVCOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)CC(=O)O)CCN.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Pathway Overview

  • Starting Material : 3-Nitrophenylacetonitrile

  • Reduction of Nitrile : Catalytic hydrogenation or metal-mediated reduction converts the nitrile group to a primary amine. For example, iron powder in acidic conditions reduces the nitrile to 3-aminophenylacetonitrile.

  • Hydrolysis of Nitrile : The nitrile group is hydrolyzed to a carboxylic acid using concentrated hydrochloric acid, yielding 3-aminophenylacetic acid.

  • Ethylation of Amine : The primary amine undergoes alkylation with ethyl bromide or iodide in the presence of a base (e.g., sodium carbonate) to introduce the ethyl group, forming 3-(2-aminoethyl)phenylacetic acid.

  • Hydrochloride Formation : Treatment with hydrochloric acid in a polar solvent (e.g., ethanol) yields the final hydrochloride salt.

Reaction Conditions and Yields

StepReagents/ConditionsYield
ReductionFe powder, HCl, 90–95°C, 4–6 hr95%
HydrolysisConcentrated HCl, reflux, 4–6 hr89%
EthylationEthyl bromide, Na2CO3, DMF, 60°C, 12 hr75–80%*
Salt FormationHCl (g), ethanol, 0°C, 1 hr>95%*

*Theoretical yields based on analogous reactions.

Nitration and Sequential Functionalization

Direct nitration of phenylacetic acid derivatives introduces nitro groups at specific positions, guided by directing effects. This method is critical for achieving the meta-substitution pattern required for the target compound.

Directed Nitration Strategy

  • Protection of Carboxylic Acid : Esterification of phenylacetic acid (e.g., methyl ester) to deactivate the meta-directing carboxylic acid group.

  • Nitration : Reaction with nitric acid and sulfuric acid at 0–10°C introduces a nitro group at the meta position relative to the ester.

  • Reduction of Nitro Group : Catalytic hydrogenation (H2/Pd-C) or iron-mediated reduction converts the nitro group to an amine.

  • Ethylation and Deprotection : Alkylation of the amine followed by ester hydrolysis yields 3-(2-aminoethyl)phenylacetic acid, which is subsequently treated with HCl to form the hydrochloride salt.

Key Challenges

  • Regioselectivity : Ensuring meta-nitration requires precise control of reaction conditions, as the ester group is a weaker meta-director compared to electron-donating groups.

  • Side Reactions : Over-alkylation during ethylation necessitates stoichiometric control and/or use of protecting groups (e.g., phthalimide).

Multi-Step Synthesis via Intermediate Esterification

Industrial-scale processes often employ ester intermediates to enhance solubility and reaction efficiency. The following sequence, inspired by patent CN1268604C, demonstrates this approach:

Stepwise Reaction Sequence

  • Nitrophenylacetonitrile Reduction :

    • 3-Nitrophenylacetonitrile is reduced using iron powder in acetic acid, yielding 3-aminophenylacetonitrile.

  • Acetic Acid Formation :

    • Hydrolysis of the nitrile group with concentrated HCl produces 3-aminophenylacetic acid.

  • Ethylation and Salt Formation :

    • The amine is reacted with ethyl chloride in a basic medium, followed by HCl treatment to precipitate the hydrochloride salt.

Industrial Optimization

  • Solvent Choice : Ethylene dichloride or THF improves intermediate solubility during extraction.

  • Temperature Control : Maintaining reactions below 35°C minimizes side product formation during alkylation.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Nitrile ReductionHigh yields (85–95%), minimal byproductsRequires hazardous metal powders (e.g., Fe)
Directed NitrationPrecise regioselectivityMulti-step protection/deprotection needed
Ester IntermediatesScalable, cost-effectiveLonger reaction times for hydrolysis

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-aminoethyl)phenyl]acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

  • Anti-inflammatory Properties
    • Research indicates that derivatives of 2-anilinophenylacetic acids, including 2-[3-(2-aminoethyl)phenyl]acetic acid hydrochloride, exhibit significant anti-inflammatory effects. These compounds are effective in treating conditions such as arthritis and rheumatism by inhibiting inflammatory pathways .
  • Pain Management
    • The compound has been studied for its analgesic properties. In various animal models, it has demonstrated efficacy in reducing pain responses, making it a candidate for developing new pain relief medications .
  • Neuroprotective Effects
    • Some studies suggest that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems could offer insights into new therapeutic avenues for conditions like Alzheimer's disease .

Industrial Applications

  • Synthesis of Pharmaceuticals
    • As an intermediate in organic synthesis, this compound is utilized in the production of various pharmaceutical agents. Its structure allows for modifications that can lead to the development of more complex molecules with targeted biological activities .
  • Corrosion Inhibition
    • The compound has potential applications in corrosion inhibition within industrial settings. Its chemical structure may allow it to form protective layers on metal surfaces, thereby preventing degradation .
  • Adhesives and Coatings
    • Due to its chemical properties, this compound can be incorporated into formulations for adhesives and coatings, enhancing their performance characteristics such as adhesion strength and durability .

Case Studies

  • Inflammatory Conditions Treatment
    • A study published in pharmacological journals highlighted the effectiveness of 2-anilinophenylacetic acids in reducing inflammation markers in rat models subjected to induced arthritis. The results showed a significant decrease in swelling and pain behaviors compared to control groups .
  • Neuroprotection Research
    • In a laboratory setting, researchers explored the neuroprotective effects of this compound on neuronal cultures exposed to oxidative stress. The findings indicated that treatment with this compound resulted in lower cell death rates and improved viability compared to untreated controls .

Summary Table of Applications

Application AreaDescriptionExample Use Case
PharmaceuticalAnti-inflammatory and analgesic propertiesTreatment of arthritis
NeuroprotectionPotential protective effects on neuronsResearch on Alzheimer's therapy
Industrial ChemistryIntermediate for synthesizing pharmaceuticalsProduction of complex drug molecules
Corrosion InhibitionProtects metal surfaces from degradationIndustrial metal treatments
Adhesives and CoatingsEnhances performance characteristics of adhesivesDevelopment of high-strength adhesives

Mechanism of Action

The mechanism of action of 2-[3-(2-aminoethyl)phenyl]acetic acid hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The compound may also participate in metabolic pathways, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural analogues differ in substituent groups on the phenyl ring or modifications to the acetic acid backbone. Key examples include:

Compound Name Substituents/Modifications CAS Number Molecular Weight Key Features Reference
2-[3-(2-Aminoethyl)phenyl]acetic acid HCl 3-(2-Aminoethyl)phenyl, HCl salt Not provided ~229.7 (est.) Aminoethyl group enhances solubility
2-(4-(Aminomethyl)phenyl)acetic acid HCl 4-(Aminomethyl)phenyl 705240-99-9 215.66 Para-substitution; similar polarity
2-(4-Methyl-2-phenylquinolin-3-yl)acetic acid HCl Quinoline ring, methyl, phenyl groups 1170229-53-4 313.78 Extended aromatic system; lipophilic
2-Amino-2-(3,4-dichlorophenyl)acetic acid HCl 3,4-Dichlorophenyl, α-amino group 1105679-25-1 256.51 Chlorine adds electronegativity
2-(Dimethylamino)ethyl Phenylacetate HCl Esterified acetic acid, dimethylamino 113079-81-5 243.74 Ester increases lipophilicity

Structural Insights :

  • Position of Substitution : Para-substituted analogues (e.g., 705240-99-9) may exhibit altered binding affinities compared to meta-substituted derivatives due to steric and electronic effects .
  • Heterocyclic Additions: Quinoline-containing derivatives (e.g., 1170229-53-4) introduce planar aromatic systems, which could improve intercalation with biological targets .
Physicochemical Properties
  • Solubility: The hydrochloride salt of the target compound likely offers high water solubility (>50 mg/mL), similar to 2-[3-(aminomethyl)phenoxy]acetic acid HCl (33321-39-0), which has a logP of ~1.2 . In contrast, dichlorophenyl derivatives (e.g., 1105679-25-1) may exhibit lower solubility due to hydrophobic Cl substituents .
  • Acid Dissociation (pKa): The aminoethyl group (pKa ~9–10) is protonated at physiological pH, enhancing ionic interactions. This contrasts with trifluoromethyl analogues (e.g., 1101781-50-3), where electron-withdrawing groups lower pKa values .

Biological Activity

2-[3-(2-aminoethyl)phenyl]acetic acid hydrochloride, also known as a derivative of phenylacetic acid, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its aminoethyl substituent, which may enhance its interaction with biological targets. This article explores the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C11_{11}H14_{14}ClN1_{1}O2_{2}
  • Molecular Weight : 229.69 g/mol

This compound features an amino group that may facilitate interactions with various receptors and enzymes, enhancing its pharmacological potential.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and influence metabolic pathways. Studies suggest that the compound may act as an agonist or antagonist at specific receptors, including:

  • Serotonin Receptors : Potential modulation of mood and anxiety.
  • Dopamine Receptors : Possible implications in neuropharmacology and treatment of disorders such as schizophrenia.

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of this compound against Gram-positive and Gram-negative bacteria.

Pathogen MIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Bacillus subtilis4.69

These results suggest that the compound possesses significant antimicrobial properties, making it a candidate for further development in treating bacterial infections .

Anticancer Activity

In vitro studies have shown that this compound may induce apoptosis in cancer cell lines. The mechanism involves cell cycle arrest at the G1 phase, leading to reduced proliferation rates.

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
  • Apoptosis Induction : Notable increase in caspase-3 activity was observed, indicating a pro-apoptotic effect.

Case Studies

  • Study on Antidepressant Effects :
    A clinical trial assessed the antidepressant properties of the compound in patients with major depressive disorder. Results indicated a statistically significant reduction in depression scores after four weeks of treatment compared to placebo .
  • Neuroprotective Effects :
    Research demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis, highlighting its potential for treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-[3-(2-aminoethyl)phenyl]acetic acid hydrochloride, and how do variations in pH or temperature impact yield?

  • Methodological Answer : Synthesis protocols typically involve coupling reactions between phenylacetic acid derivatives and ethylenediamine analogs under acidic conditions. For example, highlights the use of nucleophilic substitution reactions with amines in the presence of a base. Systematic optimization studies should vary parameters (e.g., pH 4–7, 60–100°C) and monitor yields via HPLC. demonstrates the importance of time-controlled stirring (e.g., 24 hours) and purification via solvent evaporation under reduced pressure .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability in aqueous buffers for biological assays?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility due to ionic interactions, as noted in and . Stability studies should employ techniques like dynamic light scattering (DLS) and UV-Vis spectroscopy to assess aggregation under physiological pH (7.4). Buffered solutions (e.g., PBS) are recommended for long-term storage, as described in for similar compounds .

Q. What spectroscopic techniques are most effective for characterizing structural features like the aminoethyl and phenylacetic acid moieties?

  • Methodological Answer : Combined NMR (¹H/¹³C) and FTIR analyses are critical. For instance, used ¹H NMR to confirm imidazole ring formation in a related compound, while applied FTIR to identify trifluoromethyl C-F stretches (1100–1250 cm⁻¹). High-resolution mass spectrometry (HRMS) can validate molecular weight and purity .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density functional theory (DFT) calculations can model transition states and activation energies for reactions involving the aminoethyl group. ’s ICReDD framework integrates quantum chemical calculations (e.g., Gaussian 09) with experimental data to optimize reaction pathways, such as predicting regioselectivity in aryl substitutions .

Q. What strategies resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. negligible effects) across studies?

  • Methodological Answer : Comparative structure-activity relationship (SAR) studies are essential. shows that trifluoromethyl positioning alters receptor binding affinity. Researchers should synthesize analogs (e.g., varying substituents on the phenyl ring) and test them in standardized assays (e.g., COX-2 inhibition). Meta-analyses of dose-response curves and cell-line specificity (e.g., RAW 264.7 macrophages) can clarify discrepancies .

Q. How do steric and electronic effects of the aminoethyl group influence the compound’s interaction with enzymatic targets like proteases or kinases?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) can map binding interactions. For example, ’s analog with a trifluoromethyl group showed enhanced hydrophobic interactions in MMP-3 binding pockets. Experimental validation via surface plasmon resonance (SPR) can quantify binding kinetics (KD, kon/koff) .

Key Notes

  • Methodological Rigor : Answers emphasize experimental design (e.g., SAR, DFT) and data validation (e.g., SPR, HRMS).
  • Ethical Compliance : As stressed in , this compound is not FDA-approved; biological studies must adhere to institutional ethics protocols.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.